PTD-p65-P1 Peptide is a synthetic peptide that acts as a potent and selective inhibitor of the nuclear transcription factor Nuclear Factor kappa B (NF-κB). This peptide is derived from the p65 subunit of NF-κB, specifically comprising amino acid residues 271 to 282. The peptide is notable for its ability to translocate across cell membranes, which enhances its effectiveness in inhibiting NF-κB activity, a crucial pathway involved in inflammatory responses and various diseases, including cancer and autoimmune disorders .
PTD-p65-P1 Peptide is classified as a membrane-translocating peptide. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and structure. This classification places it within a broader category of peptides that are engineered for therapeutic applications, particularly in modulating cellular signaling pathways .
The synthesis of PTD-p65-P1 Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. The process includes several key steps:
The efficiency of SPPS can be enhanced by optimizing conditions such as solvent choice and coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide). Additionally, purification techniques like reversed-phase high-performance liquid chromatography (HPLC) are employed to isolate the target peptide from impurities generated during synthesis .
The molecular structure of PTD-p65-P1 Peptide consists of a sequence derived from the p65 subunit of NF-κB, characterized by specific amino acid residues that facilitate its function as an inhibitor. The peptide's translocation ability is attributed to its conjugation with a cell-penetrating sequence derived from antennapedia, which enhances cellular uptake .
The molecular weight and specific structural data for PTD-p65-P1 Peptide can vary depending on its synthesis conditions but typically fall within the range expected for peptides of similar length (approximately 1,200 Da). Its sequence and structural conformation are critical for its biological activity and interaction with NF-κB .
PTD-p65-P1 Peptide primarily functions through its interaction with components of the NF-κB signaling pathway. Specifically, it inhibits the degradation and phosphorylation of IκBα, a protein that sequesters NF-κB in the cytoplasm under non-stimulated conditions. By preventing this degradation, PTD-p65-P1 effectively blocks NF-κB activation in response to pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) .
The mechanism involves competitive binding where PTD-p65-P1 Peptide disrupts the normal signaling cascade, thereby reducing transcriptional activation of genes involved in inflammation and immune responses. This action can be quantitatively analyzed using various biochemical assays to measure NF-κB activity levels in treated cells compared to controls .
The mechanism of action for PTD-p65-P1 Peptide involves several steps:
Experimental studies have shown that treatment with PTD-p65-P1 significantly reduces NF-κB-dependent gene expression in various cell types exposed to inflammatory stimuli . Quantitative data from these studies demonstrate a marked decrease in pro-inflammatory cytokine production upon treatment.
PTD-p65-P1 Peptide typically appears as a white to off-white powder when synthesized and purified. It is soluble in aqueous solutions at physiological pH but may require specific buffers for optimal stability.
The chemical properties include:
Analytical techniques such as mass spectrometry and HPLC are routinely used to confirm purity and identity during characterization .
PTD-p65-P1 Peptide has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4